8,9-dimethyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
8,9-dimethyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H16N4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10956770 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
One study focused on the synthesis and antimicrobial activities of various thieno and furopyrimidine derivatives, which are structurally related to the compound of interest. These compounds demonstrated promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents. The synthesis process involved the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with various aldehydes to produce compounds with significant antimicrobial activity against a range of microbial strains (Hossain & Bhuiyan, 2009).
Synthetic Routes and Heterocyclic Chemistry
Another study presented the synthesis of new polyheterocyclic series based on 4,5,6,7‐tetrahydrothieno[2,3‐c]pyridine, leading to compounds with four new heterocyclic ring systems. This research highlights the synthetic versatility of thieno[2,3-c]pyridine derivatives and their potential as scaffolds for developing various heterocyclic compounds with potential pharmacological applications (Lalezari & Jabari‐Sahbari, 1978).
Antimicrobial and Antifungal Activities
Further research into thieno[2,3-d]pyrimidine derivatives, specifically 3-Substituted phenyl-5-(thiophen-2-yl) thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, revealed compounds synthesized from thieno[2,3-d]pyrimidine-2,4-diol. These compounds were evaluated for antibacterial and antifungal activities, showing good activity against both gram-positive and gram-negative bacteria, as well as fungi, indicating potential for developing new antimicrobial and antifungal agents (Prabhakar et al., 2016).
Anticancer Evaluation
Another study explored the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines through oxidative cyclization and Dimroth rearrangement. These compounds were screened for antimicrobial and anticancer activities, with some showing excellent activity against gram-positive bacteria and high anticancer activity against specific cancer cell lines. This suggests a potential application in developing novel anticancer therapies (Gomha et al., 2015).
Properties
IUPAC Name |
11,12-dimethyl-4-(2-phenylcyclopropyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-10-11(2)23-18-15(10)17-20-16(21-22(17)9-19-18)14-8-13(14)12-6-4-3-5-7-12/h3-7,9,13-14H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGFPNXNEPLFSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4CC4C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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